molecular formula C98H192O16 B1238193 Gentiobiosyl-caldarchaeol

Gentiobiosyl-caldarchaeol

Cat. No. B1238193
M. Wt: 1626.6 g/mol
InChI Key: CRTNZTPGZOLYIO-UAVYQUDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentiobiosyl-caldarchaeol is a glycoside.

Scientific Research Applications

Lipid Composition in Methanobrevibacter Arboriphilicus

A study on Methanobrevibacter arboriphilicus revealed the presence of various polar lipids, including gentiobiosyl caldarchaeol. This lipid was identified as a significant component (approximately 9.9% of the polar lipids) in the cell membrane. This discovery highlighted the role of gentiobiosyl caldarchaeol in the structural integrity and functional aspects of the membrane in these archaea (Morii, Nishihara, & Koga, 1988).

Understanding Microbial Genome Sequencing

While not directly focused on gentiobiosyl-caldarchaeol, genomic studies, such as those involving microbial genome sequencing, contribute to understanding the role and significance of various cellular components, including lipids like gentiobiosyl-caldarchaeol. These studies enhance our comprehension of microbial biology and evolution, potentially offering insights into the function and applications of specific lipids (Fraser-Liggett, 2005).

Plant Research and Genomics

Research in plant genomics, such as the study on gentio-oligosaccharides in Gentiana, provides indirect insights into the broader applications of similar compounds like gentiobiosyl-caldarchaeol. Understanding the genetic mechanisms and molecular biology in plants aids in comprehending the complex interactions and functions of various biochemicals, which can include lipids and glycolipids (Takahashi et al., 2014).

properties

Product Name

Gentiobiosyl-caldarchaeol

Molecular Formula

C98H192O16

Molecular Weight

1626.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C98H192O16/c1-71-29-17-33-75(5)41-25-49-83(13)57-61-107-67-87(65-99)109-63-59-85(15)51-27-43-77(7)35-19-31-73(3)39-23-47-81(11)55-53-80(10)46-22-38-72(2)30-18-34-76(6)42-26-50-84(14)58-62-108-68-88(69-111-97-96(106)94(104)92(102)90(114-97)70-112-98-95(105)93(103)91(101)89(66-100)113-98)110-64-60-86(16)52-28-44-78(8)36-20-32-74(4)40-24-48-82(12)56-54-79(9)45-21-37-71/h71-106H,17-70H2,1-16H3/t71-,72-,73-,74-,75+,76+,77+,78+,79-,80-,81-,82-,83+,84+,85+,86+,87?,88?,89-,90-,91-,92-,93+,94+,95-,96-,97-,98-/m1/s1

InChI Key

CRTNZTPGZOLYIO-UAVYQUDZSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](CCC[C@@H](CCOCC(OCC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CCOCC(OCC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CC[C@@H](CCC1)C)C)C)C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C

Canonical SMILES

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C

Origin of Product

United States

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